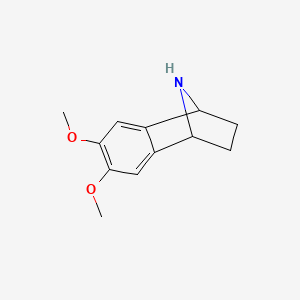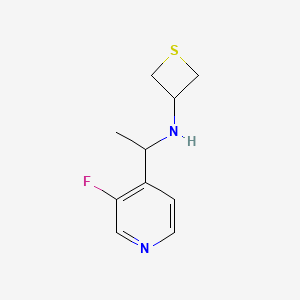
N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine is a synthetic organic compound characterized by the presence of a fluoropyridine moiety and a thietan-3-amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.
Formation of Intermediate: The 3-fluoropyridine undergoes a reaction with ethylamine to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the thietan-3-amine ring. This step often involves the use of sulfur-containing reagents and specific catalysts to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing fluorine and sulfur are often investigated for their enhanced metabolic stability and bioactivity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
作用机制
The mechanism by which N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety can enhance binding affinity and selectivity, while the thietan-3-amine group can influence the compound’s overall pharmacokinetic properties.
相似化合物的比较
Similar Compounds
N-(1-(3-Chloropyridin-4-yl)ethyl)thietan-3-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(1-(3-Bromopyridin-4-yl)ethyl)thietan-3-amine: Similar structure but with a bromine atom instead of fluorine.
N-(1-(3-Methylpyridin-4-yl)ethyl)thietan-3-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, metabolic stability, and biological activity. Fluorine atoms are known to enhance the lipophilicity and membrane permeability of compounds, making them more effective in crossing biological barriers and reaching their targets.
属性
分子式 |
C10H13FN2S |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
N-[1-(3-fluoropyridin-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H13FN2S/c1-7(13-8-5-14-6-8)9-2-3-12-4-10(9)11/h2-4,7-8,13H,5-6H2,1H3 |
InChI 键 |
WLYDGTZRGGKPRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C=NC=C1)F)NC2CSC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


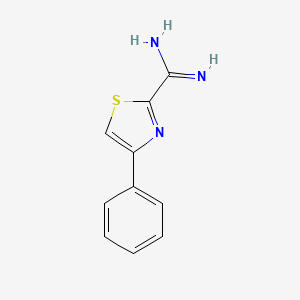

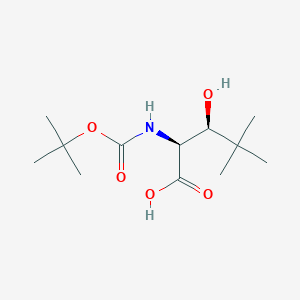
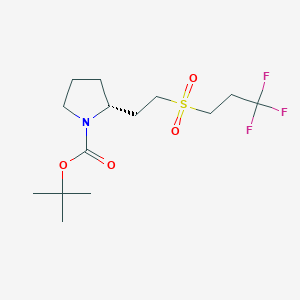
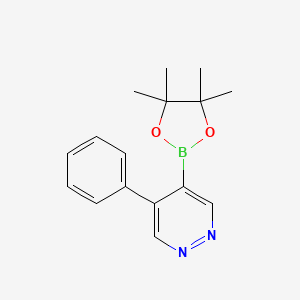
![(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12950972.png)

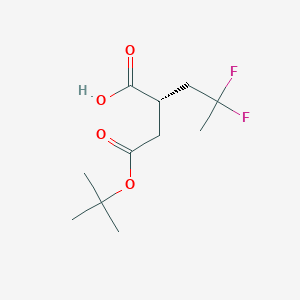
![Benzenamine, 4-[2-(diethylamino)ethoxy]-3-methoxy-N-methyl-](/img/structure/B12950996.png)
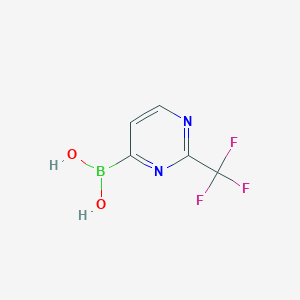
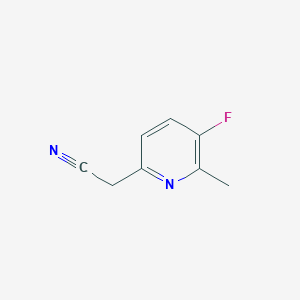
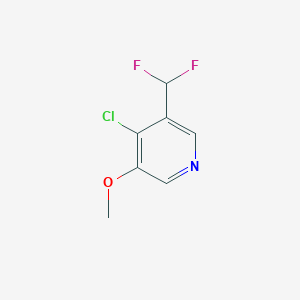
![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12951017.png)
